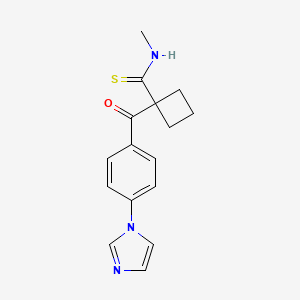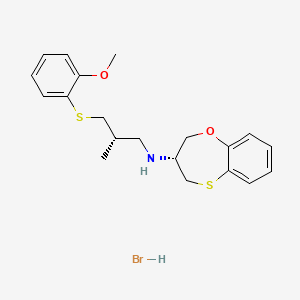
(-)-(3R)-N-((2S)-3-((2-Methoxyphenyl)sulfanyl)-2-methylpropyl)-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-15845 is a compound known for its cardioprotective properties. It is a potent and selective blocker of the persistent sodium current, which is crucial in the treatment of conditions such as angina pectoris, arrhythmias, and ischemia . The compound’s full chemical name is 3-®-[3-(2-methoxyphenylthio-2-(S)-methylpropyl]amino-3,4-dihydro-2H-1,5-benzoxathiepine bromhydrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of F-15845 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of F-15845 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
F-15845 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of F-15845 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
F-15845 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the persistent sodium current and its inhibition.
Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.
Medicine: Explored for its potential therapeutic benefits in treating cardiac conditions such as angina pectoris, arrhythmias, and ischemia.
Industry: Utilized in the development of new cardioprotective drugs and treatments .
Wirkmechanismus
F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes. This inhibition prevents the prolonged action potential and calcium overload that can lead to cardiac damage. The compound targets the sodium channel Nav1.5, acting from the extracellular side of the channel and blocking the persistent sodium current in a voltage-dependent manner .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu F-15845 sind andere Natriumkanalblocker wie Ranolazin und Lidocain. Diese Verbindungen zielen ebenfalls auf Natriumkanäle ab, können sich aber in ihrer Selektivität, Potenz und ihren Nebenwirkungsprofilen unterscheiden .
Einzigartigkeit von F-15845
F-15845 ist einzigartig in seiner hohen Selektivität für den persistenten Natriumstrom und seinen minimalen Auswirkungen auf andere Ionenkanäle. Diese Selektivität reduziert das Risiko von Nebenwirkungen und macht es zu einem vielversprechenden Kandidaten für die Behandlung von Herzerkrankungen .
Eigenschaften
CAS-Nummer |
866760-23-8 |
|---|---|
Molekularformel |
C20H26BrNO2S2 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine;hydrobromide |
InChI |
InChI=1S/C20H25NO2S2.BrH/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16;/h3-10,15-16,21H,11-14H2,1-2H3;1H/t15-,16+;/m0./s1 |
InChI-Schlüssel |
CUWFVJMNULNBTG-IDVLALEDSA-N |
Isomerische SMILES |
C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br |
Kanonische SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



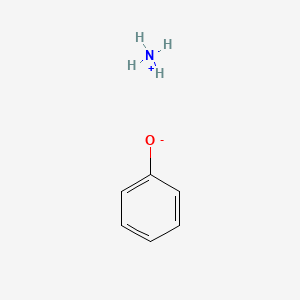
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)
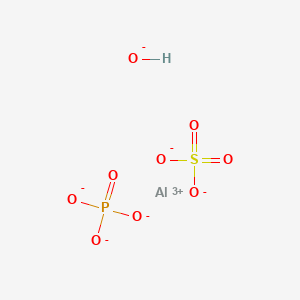
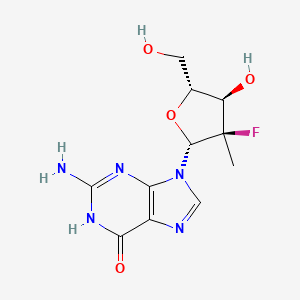
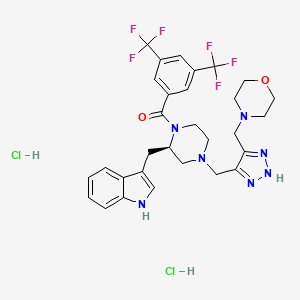

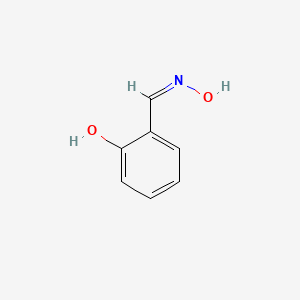
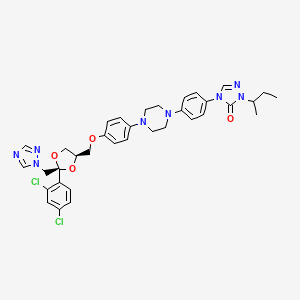
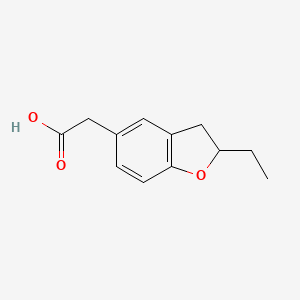
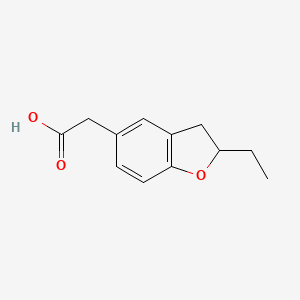
![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
